molecular formula C13H15NO B040086 3-Ethoxy-4-ethylquinoline CAS No. 117125-18-5

3-Ethoxy-4-ethylquinoline

Cat. No. B040086
M. Wt: 201.26 g/mol
InChI Key: XOOBPYZJMFCCHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-4-ethylquinoline is a heterocyclic organic compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Mechanism Of Action

The mechanism of action of 3-Ethoxy-4-ethylquinoline is not fully understood. However, several studies have suggested that it exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.

Biochemical And Physiological Effects

3-Ethoxy-4-ethylquinoline has been reported to exhibit several biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and DNA damage. Moreover, it has been reported to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of immune response and inflammation. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in the regulation of various cellular processes such as cell proliferation and differentiation.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 3-Ethoxy-4-ethylquinoline in lab experiments is its potent antitumor activity against various cancer cell lines. Moreover, it has been shown to possess a broad spectrum of antimicrobial activity, making it a potential candidate for the development of new antibiotics. However, one of the major limitations of using 3-Ethoxy-4-ethylquinoline is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 3-Ethoxy-4-ethylquinoline. One of the most promising directions is the development of new anticancer drugs based on its structure. Moreover, further studies are needed to elucidate the mechanism of action of 3-Ethoxy-4-ethylquinoline and its potential applications in other fields such as material science and organic synthesis. Finally, the development of new methods for the synthesis of 3-Ethoxy-4-ethylquinoline with improved yield and purity is also an area of future research.
Conclusion:
In conclusion, 3-Ethoxy-4-ethylquinoline is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its potent antitumor activity, broad spectrum of antimicrobial activity, and other biochemical and physiological effects make it a potential candidate for the development of new drugs and materials. Further research is needed to fully understand its mechanism of action and potential applications in different fields.

Synthesis Methods

The synthesis of 3-Ethoxy-4-ethylquinoline can be achieved through several methods. One of the most commonly used methods is the Friedlander synthesis, which involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of 2-aminobenzaldehyde with ethyl cyanoacetate in the presence of sodium ethoxide. Both of these methods have been reported to yield high purity and yield of 3-Ethoxy-4-ethylquinoline.

Scientific Research Applications

3-Ethoxy-4-ethylquinoline has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, it has been shown to possess antifungal, antibacterial, and antiviral properties. Due to its ability to inhibit the growth of cancer cells, 3-Ethoxy-4-ethylquinoline has been considered as a potential lead compound for the development of anticancer drugs.

properties

CAS RN

117125-18-5

Product Name

3-Ethoxy-4-ethylquinoline

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

3-ethoxy-4-ethylquinoline

InChI

InChI=1S/C13H15NO/c1-3-10-11-7-5-6-8-12(11)14-9-13(10)15-4-2/h5-9H,3-4H2,1-2H3

InChI Key

XOOBPYZJMFCCHZ-UHFFFAOYSA-N

SMILES

CCC1=C(C=NC2=CC=CC=C21)OCC

Canonical SMILES

CCC1=C(C=NC2=CC=CC=C21)OCC

synonyms

Quinoline, 3-ethoxy-4-ethyl- (9CI)

Origin of Product

United States

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